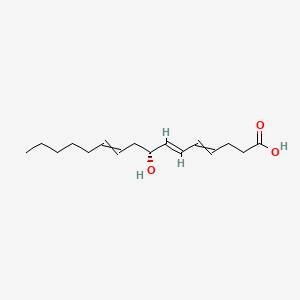

tetranor-12(R)-HETE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H26O3 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7?,9-6?,13-10+/t15-/m1/s1 |

InChI Key |

KBOVKDIBOBQLRS-LZXIKINSSA-N |

Isomeric SMILES |

CCCCCC=CC[C@H](/C=C/C=CCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Landscape of Tetranor-12(R)-HETE: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the arachidonic acid cascade. This document is intended for researchers, scientists, and drug development professionals investigating eicosanoid biology and its implications in health and disease. While direct research on this compound is limited, this guide synthesizes available data on its formation, potential biological roles based on its precursor, and relevant experimental methodologies.

Introduction

This compound is a polyunsaturated fatty acid and a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2] It is structurally defined as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid.[3][4] While the biological functions of many eicosanoids are well-characterized, this compound remains a relatively understudied molecule. Much of the current knowledge is extrapolated from studies on its precursor, 12(R)-HETE, and its stereoisomer, 12(S)-HETE.

Biosynthesis of this compound

The primary pathway for the formation of this compound involves the metabolism of its precursor, 12(R)-HETE.

Formation of 12(R)-HETE

12(R)-HETE is produced from arachidonic acid primarily through the action of cytochrome P450 (CYP) enzymes.[5] It can also be generated by the 12R-lipoxygenase (12R-LOX) enzyme.[5]

Conversion to this compound

Following its formation, 12(R)-HETE undergoes peroxisomal β-oxidation to yield this compound. This metabolic conversion has been notably observed in corneal tissues.[3][6]

References

- 1. Hormonal stimulation of 12(R)-HETE, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of hydroxyeicosatetraenoic acids (HETE) in blood from adults versus neonates: reduced production of 12-HETE in cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corneal diffusion and metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

tetranor-12(R)-HETE synthesis pathway from arachidonic acid

An In-depth Technical Guide to the Synthesis Pathway of tetranor-12(R)-HETE from Arachidonic Acid

Introduction

12-Hydroxyeicosatetraenoic acids (12-HETEs) are bioactive lipid mediators derived from the metabolism of arachidonic acid. They exist as two main stereoisomers, 12(S)-HETE and 12(R)-HETE, which are produced by different enzymatic pathways and exhibit distinct biological activities. While 12(S)-HETE, primarily synthesized by 12-lipoxygenase (ALOX12), has been extensively studied for its roles in inflammation, cancer, and diabetes, the 12(R)-HETE isomer and its metabolites are also gaining attention for their physiological and pathological significance.[1][2] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, a key metabolic product of 12(R)-HETE, starting from the precursor molecule, arachidonic acid. The guide details the enzymatic reactions, intermediate molecules, and provides relevant experimental protocols for researchers in lipid biochemistry and drug development.

I. The Biosynthesis Pathway from Arachidonic Acid to this compound

The conversion of arachidonic acid to this compound is a multi-step process involving an initial oxygenation reaction followed by reduction and subsequent chain shortening via peroxisomal beta-oxidation.

Step 1: Oxygenation of Arachidonic Acid to 12(R)-HpETE

The first committed step in the formation of 12(R)-HETE is the introduction of a hydroperoxy group at the carbon-12 position of arachidonic acid. This reaction is primarily catalyzed by two types of enzymes:

-

Arachidonate 12-lipoxygenase, 12R-type (ALOX12B): This enzyme, also known as 12R-LOX, is expressed in tissues like the skin and cornea and specifically metabolizes arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes can also oxygenate arachidonic acid to produce a mixture of 12(S)-HpETE and 12(R)-HpETE, with the 12(R) stereoisomer often predominating in these mixtures.[1][3]

Step 2: Reduction of 12(R)-HpETE to 12(R)-HETE

The hydroperoxy intermediate, 12(R)-HpETE, is highly unstable and is rapidly reduced to its corresponding stable alcohol, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). This reduction is carried out by ubiquitous cellular peroxidases, most notably glutathione peroxidases (GPX), which utilize glutathione as a reducing agent.[1][4]

Step 3: Peroxisomal Beta-Oxidation of 12(R)-HETE to this compound

Following its formation, 12(R)-HETE is further metabolized through a process of beta-oxidation, which systematically shortens its carbon chain. This process is believed to occur primarily in peroxisomes, as studies on the 12(S)-HETE isomer have indicated.[5][6][7] Beta-oxidation consists of a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.[8][9]

The term "tetranor" signifies the removal of four carbon atoms from the original molecule. This is achieved through two successive cycles of beta-oxidation, where each cycle removes a two-carbon acetyl-CoA unit.[10][11] The major end product of this process for 12(R)-HETE is 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, which is systematically named this compound.

II. Pathway Visualization

The following diagram illustrates the key steps in the conversion of arachidonic acid to this compound.

III. Quantitative Data Summary

| Molecule | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Key Function/Role |

| Arachidonic Acid | AA | C₂₀H₃₂O₂ | 304.47 | Precursor polyunsaturated fatty acid. |

| 12(R)-Hydroperoxyeicosatetraenoic Acid | 12(R)-HpETE | C₂₀H₃₂O₄ | 336.47 | Unstable intermediate formed by the initial oxygenation of arachidonic acid.[1] |

| 12(R)-Hydroxyeicosatetraenoic Acid | 12(R)-HETE | C₂₀H₃₂O₃ | 320.47 | Stable hydroxylated metabolite; substrate for beta-oxidation.[1] |

| This compound | - | C₁₆H₂₆O₃ | 266.38 | Major beta-oxidation product of 12(R)-HETE.[6] |

IV. Experimental Protocols

This section provides detailed methodologies for assays relevant to the study of the this compound synthesis pathway.

Protocol 1: 12-Lipoxygenase (LOX) Activity Assay (Colorimetric)

This protocol is a generalized method for measuring the activity of 12-lipoxygenase enzymes by detecting the hydroperoxides produced.

A. Materials:

-

12-Lipoxygenase enzyme (e.g., recombinant human ALOX12B)

-

Arachidonic Acid (Substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Chromogen solution (for color development)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490-500 nm

B. Reagent Preparation:

-

Assay Buffer: Prepare 1X Assay Buffer from a concentrated stock if necessary. Keep on ice.

-

Enzyme Preparation: Dilute the 12-lipoxygenase enzyme to the desired concentration in ice-cold 1X Assay Buffer. Keep the diluted enzyme on ice and use within one hour.

-

Substrate Preparation: Prepare a working solution of arachidonic acid. This may involve dissolving it in ethanol and then diluting it in the assay buffer to the final desired concentration.[12]

C. Assay Procedure:

-

Add 90 µL of the diluted enzyme solution to the appropriate wells of a 96-well plate.

-

For background/blank wells, add 100 µL of Assay Buffer.

-

To measure inhibitor effects, add 80 µL of enzyme and 10 µL of the inhibitor solution.

-

Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

-

Incubate the plate at room temperature for 5-10 minutes, with gentle shaking.

-

Stop the reaction and develop the color by adding 100 µL of the Chromogen solution to each well.

-

Shake the plate for an additional 5 minutes.

-

Read the absorbance at 490-500 nm using a microplate reader.[13]

D. Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Enzyme activity can be calculated based on the rate of change in absorbance over time, using the extinction coefficient of the product formed.

Protocol 2: Peroxisomal Beta-Oxidation Assay (Radiometric)

This protocol describes a method to measure the rate of beta-oxidation using a radiolabeled fatty acid substrate.

A. Materials:

-

Cultured cells (e.g., hepatocytes, macrophages)

-

[³H]-labeled fatty acid (e.g., [9,10-³H]-palmitic acid as a model substrate)

-

Krebs-Ringer buffer supplemented with fatty-acid-free BSA

-

PBS (Phosphate-Buffered Saline)

-

Anion exchange resin/columns

-

Scintillation fluid and vials

-

Scintillation counter

B. Procedure:

-

Cell Culture: Plate cells in appropriate culture dishes and grow to desired confluency.

-

Preparation of Reaction Mixture: Prepare a solution of [³H]-labeled fatty acid and unlabeled fatty acid in Krebs-Ringer buffer containing BSA. The BSA helps to solubilize the fatty acids.

-

Labeling Assay:

-

Wash the cultured cells with PBS.

-

Add the [³H]-fatty acid reaction mixture to the cells.

-

Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes). During this time, the cells will take up the fatty acid and metabolize it via beta-oxidation.

-

The beta-oxidation process releases [³H]₂O into the aqueous medium.

-

-

Separation of Products:

-

Collect the reaction medium from the cells.

-

To separate the water-soluble [³H]₂O from the un-metabolized [³H]-fatty acid, pass the medium through an anion exchange column. The negatively charged fatty acid will bind to the resin, while the neutral [³H]₂O will pass through.[14]

-

-

Quantification:

-

Collect the flow-through containing [³H]₂O in a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Lyse the cells to determine the total protein content for normalization.

-

C. Data Analysis:

-

The amount of [³H]₂O produced is directly proportional to the rate of beta-oxidation.

-

Results are typically expressed as pmol or nmol of fatty acid oxidized per minute per milligram of protein.

V. Experimental Workflow Visualization

The diagram below outlines the general workflow for a lipoxygenase activity assay.

Conclusion

The synthesis of this compound from arachidonic acid is a specific metabolic pathway that involves the sequential action of lipoxygenases or cytochrome P450 enzymes, peroxidases, and the peroxisomal beta-oxidation machinery. Understanding this pathway is crucial for elucidating the biological roles of 12(R)-HETE and its metabolites in health and disease. The provided technical information and experimental protocols offer a foundation for researchers to investigate this pathway, explore its regulation, and identify potential targets for therapeutic intervention.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Synthesis of 12-eicosatetraenoic acid derivatives [reactome.org]

- 5. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Dual metabolic pathways of 12-HETE in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid beta oxidation | Abcam [abcam.com]

- 9. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. microbenotes.com [microbenotes.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. β-oxidation assay [macdougald.lab.medicine.umich.edu]

An In-Depth Technical Guide to Tetranor-12(R)-HETE: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically relevant metabolite of 12(R)-HETE, an eicosanoid derived from arachidonic acid through the action of 12R-lipoxygenase or cytochrome P450 enzymes.[1][2][3] As a product of β-oxidation, this compound represents a catabolic fate of its parent compound.[1][2] While the biological roles of 12(R)-HETE and its stereoisomer 12(S)-HETE are increasingly studied in the context of inflammation, cancer, and cardiovascular disease, the specific functions of their metabolites, such as this compound, remain largely uncharted territory.[4][5] This guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound, alongside relevant experimental methodologies and a discussion of the known biological context of its precursor.

Chemical Structure and Identification

This compound is a C16 fatty acid, shortened by four carbons from its C20 precursor, 12(R)-HETE, through the process of β-oxidation. Its systematic IUPAC name is (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid.[6][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | [6][7] |

| Synonyms | 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE, 8(R)-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid | [1][2][7] |

| CAS Number | 135271-51-1 | [1][7] |

| Molecular Formula | C₁₆H₂₆O₃ | [1][7] |

| SMILES | CCCCC/C=C\C--INVALID-LINK--\C=C\C=C\CCC(=O)O | [2] |

| InChI | InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1 | [2][7] |

| InChIKey | KBOVKDIBOBQLRS-QCNAHCIUSA-N | [2][7] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 266.38 g/mol | [1][6][7] |

| Exact Mass | 266.188195 | [8] |

| λmax | 234 nm | [2] |

| Solubility | 0.1 M Na₂CO₃: 2 mg/mlDMF: 25 mg/mlDMSO: 25 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.50 mg/ml | [2] |

| Storage | -80°C | [2] |

| Formulation | Typically supplied as a solution in ethanol. | [2] |

Biological Context and Significance

While direct biological activities of this compound are not well-documented, its presence as a metabolite of 12(R)-HETE suggests its involvement in pathways regulated by its precursor. 12(R)-HETE is known to be produced by various cell types and tissues and has been implicated in several physiological and pathological processes.

Elevated levels of tetranor-12-HETE have been observed in patients with nonalcoholic fatty liver disease (NAFLD), suggesting it may serve as a biomarker for this condition.[4] However, a direct causal role in the pathophysiology of NAFLD has not been established.

Metabolic Pathway of this compound

The formation of this compound from arachidonic acid involves a multi-step enzymatic cascade.

Metabolic pathway of this compound from arachidonic acid.

Potential Biological Roles Inherited from 12(R)-HETE

Given the limited data on this compound, it is informative to consider the biological activities of its precursor, 12(R)-HETE, which may be modulated or terminated by its metabolism. 12(R)-HETE has been shown to:

-

Indirectly activate the Aryl Hydrocarbon Receptor (AHR): This suggests a potential role in modulating gene expression related to xenobiotic metabolism and immune responses.[9]

-

Exhibit activity in the cornea: It is a cytochrome P450-dependent arachidonate metabolite that can inhibit Na+,K+-ATPase in the cornea.[10]

The signaling pathways of the more extensively studied stereoisomer, 12(S)-HETE, are known to involve G-protein coupled receptors like GPR31, leading to the activation of downstream kinases such as ERK1/2 and PI3K.[11][12] While it is unknown if this compound interacts with these or other receptors, the signaling cascades of its parent compound's isomer provide a framework for future investigation.

Known signaling pathway for 12(S)-HETE.

Experimental Protocols

Chemical Synthesis

A specific, detailed protocol for the chemical synthesis of this compound is not publicly available. However, the synthesis of related HETEs and their metabolites often involves multi-step organic chemistry procedures utilizing chiral starting materials or chiral resolution techniques to obtain the desired stereochemistry.[3] A general approach would likely involve the synthesis of a C16 backbone with the correct double bond geometry and the stereospecific introduction of the hydroxyl group at the C-8 position.

Purification and Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the purification and analysis of HETEs.

1. Sample Preparation:

-

Extraction: Lipids are typically extracted from biological samples (e.g., plasma, tissue homogenates) using a liquid-liquid extraction method, such as the Folch or Bligh-Dyer procedures, or by solid-phase extraction (SPE) with C18 cartridges.

-

Saponification: To release esterified HETEs, samples can be subjected to alkaline hydrolysis (saponification).

-

Derivatization: For improved chromatographic separation and detection, the carboxylic acid group can be derivatized, for example, by forming a pentafluorobenzyl (PFB) ester.

2. HPLC Separation:

-

Chiral Stationary Phase: To separate the R and S enantiomers of HETEs and their metabolites, a chiral stationary phase (CSP) is required. Commonly used CSPs for this purpose include those based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD).[13][14]

-

Mobile Phase: The choice of mobile phase depends on the column and the nature of the analyte. For normal-phase chromatography, mixtures of hexane and a polar modifier like isopropanol or ethanol are often used.[13] For reversed-phase chromatography on chiral columns, mixtures of acetonitrile and aqueous buffers are employed.[15]

-

Detection: UV detection at the λmax of the conjugated diene system (around 235 nm for HETEs) is a common method.[2] For higher sensitivity and specificity, mass spectrometry is preferred.

3. Mass Spectrometry Analysis:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of fatty acids.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion ([M-H]⁻) generates characteristic fragment ions that can be used for structural confirmation and quantification. For this compound, the precursor ion would be at m/z 265.18. Characteristic fragment ions would arise from cleavages adjacent to the hydroxyl group and the double bonds. While a detailed fragmentation pattern for this compound is not published, analysis of its precursor, 12-HETE, shows characteristic losses of water and cleavages along the fatty acid chain.[10][16]

Generalized workflow for the analysis of this compound.

Biological Assays

Due to the lack of information on the specific biological activities of this compound, no established protocols for its biological characterization exist. However, based on the known activities of its precursor and related compounds, the following assays could be adapted to investigate its potential roles:

-

Receptor Binding Assays: If a putative receptor is identified, competitive binding assays using a radiolabeled ligand can determine the binding affinity (Kd) and the number of binding sites (Bmax).

-

Cell Proliferation Assays: Assays such as MTT, WST-1, or direct cell counting can be used to assess the effect of this compound on the proliferation of various cell types, particularly cancer cell lines where 12-HETEs are implicated.[17]

-

Cell Migration and Invasion Assays: Transwell migration (Boyden chamber) assays and Matrigel invasion assays can be employed to determine if this compound affects cell motility and invasive potential.

-

Cytokine Production Assays: Enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays can be used to measure the effect of this compound on the production of pro-inflammatory or anti-inflammatory cytokines by immune cells (e.g., macrophages, lymphocytes).[18]

-

Signaling Pathway Activation Assays: Western blotting can be used to detect the phosphorylation and thus activation of key signaling proteins (e.g., ERK, Akt, p38) in cells treated with this compound.

Conclusion

This compound is a metabolite of the biologically active eicosanoid 12(R)-HETE. While its chemical structure and basic physicochemical properties are defined, its specific biological functions remain a significant knowledge gap. The elevated levels of its stereoisomer's precursor, 12(S)-HETE, in various diseases underscore the importance of understanding the complete metabolic and signaling network of these lipids. Future research should focus on elucidating the direct biological effects of this compound, identifying its potential cellular receptors and signaling pathways, and developing specific analytical and biological assay protocols. Such studies will be crucial in determining whether this compound is simply an inactive catabolite or an active signaling molecule in its own right, with potential implications for drug development in inflammatory diseases and cancer.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. larodan.com [larodan.com]

- 8. LIPID MAPS [lipidmaps.org]

- 9. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. The oxidized lipid and lipoxygenase product 12(S)-hydroxyeicosatetraenoic acid induces hypertrophy and fibronectin transcription in vascular smooth muscle cells via p38 MAPK and cAMP response element-binding protein activation. Mediation of angiotensin II effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-affinity binding and lack of growth-promoting activity of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) in a human epidermal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of 12-lipoxygenase in proinflammatory cytokine-mediated beta cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tetranor-12(R)-HETE in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a principal metabolite of 12(R)-HETE, an eicosanoid generated through the 12R-lipoxygenase and cytochrome P450 pathways. While the biological functions of its precursor, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, have been increasingly studied in the context of inflammation, the specific role of this compound remains an area of active investigation. This technical guide synthesizes the current understanding of this compound, including its biosynthesis, potential signaling pathways, and its putative role in modulating the activity of key inflammatory cells. Drawing inferences from its parent compounds, this document aims to provide a comprehensive resource for researchers exploring the therapeutic potential of targeting this lipid mediator in inflammatory diseases.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play a pivotal role in a myriad of physiological and pathological processes, with inflammation being a key area of their influence. Among these, the hydroxyeicosatetraenoic acids (HETEs) have emerged as significant modulators of inflammatory responses. 12(R)-HETE is produced by the action of 12R-lipoxygenase (ALOX12B) or cytochrome P450 enzymes on arachidonic acid.[1][2] Subsequently, 12(R)-HETE undergoes peroxisomal β-oxidation to form its shorter-chain metabolite, this compound.[3] While much of the research has focused on the more abundant 12(S)-HETE isomer, emerging evidence suggests that 12(R)-HETE and its metabolites may have distinct and important functions in the inflammatory cascade. This guide will delve into the knowns and unknowns surrounding this compound, providing a framework for future research and drug development.

Biosynthesis and Metabolism of this compound

The generation of this compound is a two-step process initiated from arachidonic acid.

Step 1: Formation of 12(R)-HETE

Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) through two primary enzymatic pathways:

-

12R-Lipoxygenase (ALOX12B): This enzyme catalyzes the stereospecific insertion of oxygen at the C-12 position of arachidonic acid to form 12(R)-HpETE.[1]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also metabolize arachidonic acid to 12(R)-HpETE.[2]

The unstable 12(R)-HpETE is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases, such as glutathione peroxidases.

Step 2: β-Oxidation to this compound

12(R)-HETE is further metabolized via peroxisomal β-oxidation, a process that shortens the carboxylic acid chain by four carbons, to yield this compound.[3] This metabolic conversion is a critical step in the catabolism of HETEs and may also serve to generate a biologically active metabolite.

Potential Signaling Pathways and Receptors

Direct evidence for the signaling pathways activated by this compound is currently limited. However, insights can be drawn from the known receptors and downstream signaling of its parent compound, 12(R)-HETE, and its stereoisomer, 12(S)-HETE.

G-Protein Coupled Receptors (GPCRs)

-

GPR31: This receptor has been identified as a high-affinity receptor for 12(S)-HETE (Kd = 4.8 nM).[4][5] However, it does not appear to bind 12(R)-HETE with high affinity.[1] Whether this compound can interact with GPR31 remains to be determined. Activation of GPR31 by 12(S)-HETE leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, and the transcription factor Nuclear Factor-kappa B (NF-κB), both of which are central to inflammatory gene expression.[4][5]

-

Leukotriene B4 Receptor 2 (BLT2): The BLT2 receptor is a low-affinity receptor for leukotriene B4 and has been shown to mediate responses to both 12(S)-HETE and 12(R)-HETE.[1] This suggests that BLT2 may be a potential receptor for this compound. BLT2 activation is linked to various inflammatory responses, including cell migration.

Peroxisome Proliferator-Activated Receptors (PPARs)

Some studies have indicated that 12(S)-HETE and 15(S)-HETE can activate PPARγ.[6][7] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARγ often leads to anti-inflammatory effects. Given that this compound is a product of fatty acid metabolism, it is plausible that it could also interact with PPARs, potentially modulating inflammatory gene expression. Further investigation is required to confirm this hypothesis.

Role in Inflammatory Cell Responses

The actions of this compound on specific immune cells are largely uncharacterized. However, the known effects of its precursor, 12(R)-HETE, provide a basis for predicted functions.

Neutrophils

12(R)-HETE has been demonstrated to be a chemoattractant for neutrophils, suggesting a role in recruiting these first-responder inflammatory cells to sites of injury or infection.[8] It is therefore highly probable that this compound may also possess chemotactic activity for neutrophils.

Eosinophils

Eosinophils are key players in allergic inflammation and parasitic infections. While direct effects of this compound on eosinophils have not been reported, these cells are known to produce 12/15-lipoxygenase and respond to various lipid mediators.[9]

Macrophages

Macrophages are central to both the initiation and resolution of inflammation. 12(S)-HETE, produced by macrophages, can enhance angiotensin II-induced vasoconstriction, a process linked to inflammation.[10][11] The influence of this compound on macrophage polarization (pro-inflammatory M1 versus anti-inflammatory M2) is an important area for future research.

Quantitative Data

Currently, there is a paucity of quantitative data specifically for this compound in the literature. The following table highlights the type of data that is needed to better understand its role in inflammation.

| Parameter | Value | Cell Type/System | Reference |

| Receptor Binding Affinity (Kd) | |||

| GPR31 | Not available | ||

| BLT2 | Not available | ||

| PPARγ | Not available | ||

| EC50 for Biological Activity | |||

| Neutrophil Chemotaxis | Not available | Human Neutrophils | |

| Eosinophil Degranulation | Not available | Human Eosinophils | |

| Macrophage Cytokine Release | Not available | Human Macrophages | |

| Concentration in Inflammatory Exudates | Not available |

This table is intended to serve as a template for future research.

Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol is adapted from standard methods for assessing neutrophil migration and can be used to evaluate the chemotactic potential of this compound.

Objective: To determine if this compound induces directional migration of human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

Boyden chamber or Transwell® inserts (5 µm pore size)

-

RPMI 1640 medium with 0.1% BSA

-

This compound

-

Positive control (e.g., IL-8 or fMLP)

-

Negative control (vehicle, e.g., ethanol)

-

Calcein-AM or other suitable fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640/0.1% BSA at a concentration of 1 x 10^6 cells/mL. Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Assay Setup:

-

Add RPMI 1640/0.1% BSA containing various concentrations of this compound, positive control, or negative control to the lower wells of the chemotaxis plate.

-

Place the Transwell® inserts into the wells.

-

Add the labeled neutrophil suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

Quantification:

-

After incubation, carefully remove the inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Alternatively, non-migrated cells can be removed from the top of the insert, and the migrated cells on the underside of the membrane can be stained and counted by microscopy.

-

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage 12(S)-HETE Enhances Angiotensin II-Induced Contraction by a BLT2 (Leukotriene B4 Type-2 Receptor) and TP (Thromboxane Receptor)-Mediated Mechanism in Murine Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]

Tetranor-12(R)-HETE and its Link to Oxidative Stress: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

This technical guide provides an in-depth examination of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the bioactive lipid 12(R)-HETE. While research directly on this compound is emerging, this document focuses on the well-established biological activities of its precursor and the broader 12-lipoxygenase (12-LOX) pathway, particularly its critical role in fomenting oxidative stress. We will explore the biosynthesis of 12(R)-HETE, its metabolic fate, the signaling cascades it initiates, and its intricate relationship with reactive oxygen species (ROS) production. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in biomedical research and therapeutic development.

Introduction: The 12-Lipoxygenase Pathway and its Metabolites

The lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA), to produce a range of biologically active lipid mediators.[1][2] Among these, the 12-lipoxygenase pathway holds significant interest due to its pathological implications in inflammatory diseases, diabetes, and cancer.[2][3][4] The primary products of 12-LOX enzymes are 12-hydroperoxyeicosatetraenoic acids (12-HpETEs), which are rapidly reduced by cellular peroxidases to the more stable 12-hydroxyeicosatetraenoic acids (12-HETEs).[1][5]

These metabolites exist as stereoisomers, with 12(S)-HETE and 12(R)-HETE being the most studied.[5] 12(R)-HETE, in particular, is associated with proliferative dermatoses like psoriasis and is also formed in various other tissues.[6] This guide focuses on This compound , a downstream metabolite of 12(R)-HETE formed via peroxisomal β-oxidation.[7][8] While the specific functions of this compound are still under investigation, understanding the biology of its precursor, 12(R)-HETE, and the associated 12-LOX pathway provides a critical framework for elucidating its potential role, especially in the context of oxidative stress.

Biosynthesis and Metabolism of 12(R)-HETE and this compound

The generation of 12(R)-HETE from arachidonic acid is catalyzed by two primary enzymatic systems:

-

12R-Lipoxygenase (12R-LOX): Found in tissues like the skin and cornea, this enzyme stereospecifically oxygenates arachidonic acid to form 12(R)-HpETE, which is then reduced to 12(R)-HETE.[6][9] The human 12R-LOX enzyme is encoded by the ALOX12B gene.[10]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also produce 12(R)-HETE from arachidonic acid.[6][9] Unlike the highly specific LOX pathway, CYP-mediated reactions often produce a mixture of R and S enantiomers, though the R enantiomer tends to predominate for 12-HETE.[9]

Once formed, 12(R)-HETE can undergo further metabolism. The primary catabolic pathway is β-oxidation , which shortens the carboxylic acid chain. This process leads to the formation of This compound (also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid).[7][8][11]

References

- 1. 12-Lipoxygenase Promotes Obesity-Induced Oxidative Stress in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. cellular-research.com [cellular-research.com]

- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of Tetranor-12(R)-HETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a lipid mediator derived from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX) and cytochrome P450 enzymes. It is the R-enantiomer of 12-HETE and is implicated in a variety of physiological and pathological processes, including inflammation and cell signaling. The cellular actions of 12(R)-HETE are tightly regulated by its metabolic fate. One of the key metabolic pathways for 12-HETE isomers is β-oxidation, which leads to the formation of chain-shortened metabolites. Tetranor-12(R)-HETE is a significant metabolite of 12(R)-HETE, formed through this process.[1] Understanding the cellular uptake and metabolism of 12(R)-HETE to its tetranor derivative is crucial for elucidating its biological functions and for the development of novel therapeutics targeting eicosanoid signaling pathways.

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of 12(R)-HETE, with a focus on the formation of this compound. It includes detailed experimental protocols, quantitative data where available, and visual representations of the key pathways and workflows.

Cellular Uptake of 12-HETE Isomers

The precise mechanisms governing the cellular uptake of 12-HETE isomers, including 12(R)-HETE, are not fully elucidated. However, it is generally believed that as fatty acid derivatives, they can be incorporated into cells through several mechanisms:

-

Passive Diffusion: Due to their lipophilic nature, 12-HETE isomers are expected to passively diffuse across the plasma membrane.

-

Facilitated Transport: Specific fatty acid transport proteins may be involved in the facilitated uptake of 12-HETEs.

-

Incorporation into Phospholipids: Once inside the cell, 12-HETE can be esterified into the sn-2 position of phospholipids, which can serve as a storage mechanism and terminate its immediate signaling activity.

Further research is required to identify and characterize specific transporters involved in the cellular uptake of 12(R)-HETE and its metabolites.

Metabolism of 12(R)-HETE to this compound

The primary metabolic pathway for the conversion of 12(R)-HETE to this compound is peroxisomal β-oxidation . This process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid chain. For 12(S)-HETE, it has been demonstrated that this is a major metabolic route in various tissues, including the kidney and liver, as well as in Lewis lung carcinoma cells.[2] While less is known specifically about the 12(R)-isomer, the formation of this compound indicates it undergoes a similar metabolic fate.[1] Studies on mouse peritoneal macrophages have also shown that 12-HETE is metabolized via β-oxidation, which is suggested to occur in peroxisomes.[3]

The general steps of peroxisomal β-oxidation are:

-

Acyl-CoA Synthetase: Activation of the fatty acid to its CoA ester.

-

Acyl-CoA Oxidase: Introduction of a double bond.

-

Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme): Hydration and oxidation.

-

Thiolase: Cleavage to release acetyl-CoA and the chain-shortened acyl-CoA.

This cycle is repeated, leading to the formation of this compound (an 18-carbon metabolite) from the 20-carbon 12(R)-HETE.

Quantitative Data

Direct quantitative data on the cellular uptake and metabolism of this compound is limited in the current literature. The following table summarizes the key molecules involved in the metabolic conversion of 12(R)-HETE.

| Precursor | Metabolite | Key Metabolic Pathway | Cellular Location | Key Enzymes (Putative) |

| 12(R)-HETE | This compound | β-oxidation | Peroxisomes | Acyl-CoA Synthetase, Acyl-CoA Oxidase, Bifunctional Enzyme, Thiolase |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 12-HETE metabolism.

Protocol 1: In Vitro Metabolism of 12(R)-HETE in Cultured Cells

-

Cell Culture:

-

Culture relevant cells (e.g., corneal epithelial cells, macrophages) in appropriate media and conditions until they reach 80-90% confluency.

-

-

Incubation with 12(R)-HETE:

-

Prepare a stock solution of 12(R)-HETE in ethanol.

-

Dilute the stock solution in serum-free culture medium to the desired final concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the 12(R)-HETE-containing medium to the cells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

-

Lipid Extraction:

-

After incubation, collect the medium and the cells.

-

Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v) to the samples.

-

Vortex thoroughly and then add chloroform and water to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Metabolite Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 12(R)-HETE and its metabolites, including this compound.

-

Protocol 2: Identification of Metabolites by HPLC and GC-MS

-

High-Performance Liquid Chromatography (HPLC):

-

Use a reverse-phase C18 column.

-

Employ a mobile phase gradient, for example, a mixture of water, methanol, and acetic acid, to separate the different eicosanoids based on their polarity.

-

Monitor the elution profile using a UV detector set at a wavelength of 235 nm, which is the characteristic absorbance for the conjugated diene system in HETEs.

-

Collect fractions corresponding to potential metabolites for further analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the collected fractions to make them volatile. This typically involves esterification of the carboxyl group (e.g., with diazomethane to form a methyl ester) and silylation of the hydroxyl group (e.g., with BSTFA to form a trimethylsilyl ether).

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the compounds based on their boiling points and interactions with the column.

-

The mass spectrometer fragments the eluted compounds and provides a mass spectrum, which can be compared to known standards or databases to confirm the identity of the metabolites.

-

Signaling Pathways and Experimental Workflows

While the direct signaling pathways of this compound are unknown, the parent compound, 12(S)-HETE, has been shown to activate several signaling cascades.[4] It is plausible that this compound may have its own biological activities, potentially interacting with some of the same or different pathways.

Metabolic Pathway of 12(R)-HETE

Caption: Metabolic conversion of Arachidonic Acid to this compound.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for studying the metabolism of 12(R)-HETE.

Known Signaling Pathway for 12(S)-HETE

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetranor-12(R)-HETE: A Potential Mediator in the Pathogenesis of Diabetic Nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide, necessitating a deeper understanding of its complex pathophysiology to develop novel therapeutic interventions. Emerging evidence implicates the 12-lipoxygenase (12-LOX) pathway and its metabolites in the progression of diabetic complications. While much of the focus has been on 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), its stereoisomer, 12(R)-HETE, and its β-oxidation metabolite, tetranor-12(R)-HETE, are gaining attention as potential players in renal pathophysiology. This technical guide provides a comprehensive overview of the current understanding of this compound in relation to diabetic nephropathy, including its biochemical synthesis, potential signaling pathways, and methodologies for its study. Although direct evidence for the specific role of this compound in DN is currently limited, this document extrapolates from the known functions of its precursor, 12(R)-HETE, and the process of β-oxidation to provide a foundational resource for researchers in this burgeoning field.

Introduction to the 12-HETE Pathway in Diabetic Nephropathy

The 12-lipoxygenase (12-LOX) pathway is a critical enzymatic cascade involved in the metabolism of arachidonic acid, leading to the production of bioactive lipid mediators, primarily 12-hydroxyeicosatetraenoic acids (12-HETEs). In the context of diabetes, hyperglycemia and the subsequent increase in oxidative stress can activate this pathway, contributing to the inflammatory and fibrotic processes that characterize diabetic nephropathy.

Two primary stereoisomers of 12-HETE exist: 12(S)-HETE, predominantly synthesized by the 12-lipoxygenase enzyme, and 12(R)-HETE, primarily a product of the cytochrome P450 (CYP) monooxygenase system. While 12(S)-HETE has been more extensively studied and linked to pro-inflammatory and pro-fibrotic effects in the diabetic kidney, 12(R)-HETE also exhibits biological activity within the renal cortex.

Biosynthesis and Metabolism of this compound

The formation of this compound is a two-step process involving the initial synthesis of its precursor, 12(R)-HETE, followed by its metabolism through β-oxidation.

Synthesis of 12(R)-HETE via the Cytochrome P450 Pathway

In the kidney, 12(R)-HETE is primarily generated from arachidonic acid by CYP450 enzymes. This pathway is distinct from the 12-LOX-mediated synthesis of 12(S)-HETE. Studies in diabetic rat models have shown alterations in the expression and activity of renal CYP450 enzymes, suggesting a potential dysregulation of 12(R)-HETE production in diabetic nephropathy.

β-Oxidation of 12(R)-HETE to this compound

Following its synthesis, 12(R)-HETE can undergo β-oxidation, a metabolic process that shortens its fatty acid chain. This process results in the formation of this compound. While the β-oxidation of 12-HETE has been demonstrated in various cell types, including macrophages and fibroblasts, its specific occurrence and regulation within the renal cells in the context of diabetic nephropathy require further investigation. It is plausible that this metabolic conversion occurs within the kidney, contributing to the local pool of bioactive lipid mediators.

Potential Signaling Pathways and Biological Effects in Diabetic Nephropathy

Direct studies on the signaling pathways of this compound in renal cells are currently lacking. However, insights can be drawn from the known biological activities of its precursor, 12(R)-HETE, and the general understanding of HETE signaling.

Renin-Angiotensin System (RAS) Modulation

One of the most well-documented effects of 12(R)-HETE in the kidney is its ability to inhibit renin secretion from renal cortical slices. By inhibiting renin, 12(R)-HETE may play a role in modulating the renin-angiotensin system (RAS), a key pathway in the pathogenesis of diabetic nephropathy. Dysregulation of the RAS contributes to hypertension, glomerular hyperfiltration, and renal fibrosis. The extent to which this compound retains this renin-inhibitory activity is an important area for future research.

Pro-inflammatory and Pro-fibrotic Signaling

The broader family of 12-HETEs is known to exert pro-inflammatory and pro-fibrotic effects. 12(S)-HETE, for instance, has been shown to stimulate the production of transforming growth factor-beta 1 (TGF-β1) and extracellular matrix proteins in mesangial cells, contributing to glomerulosclerosis. It is plausible that 12(R)-HETE and its metabolite, this compound, may also participate in these pathological processes, potentially through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling cascades.

Quantitative Data

Table 1: Urinary 12-HETE Excretion in Patients with Type 2 Diabetes Mellitus

| Patient Group | Urinary 12-HETE (ng/g creatinine) |

| Control Subjects | 69 ± 18 |

| NIDDM, Normal Renal Function | 250 ± 62 |

| NIDDM, Microalbuminuria | 226 ± 60 |

| NIDDM, Macroalbuminuria | 404 ± 131 |

Data adapted from Antonipillai et al., J Clin Endocrinol Metab, 1996.

Table 2: Serum 12(S)-HETE Levels in Patients with Type 2 Diabetes Mellitus

| Patient Group | Serum 12(S)-HETE (pg/mL) (Median [IQR]) |

| T2DM without DKD | 17.77 [8.11, 75.13] |

| DKD Patients | 384.69 [77.54, 1003.05] |

| Microalbuminuria | Significantly higher than controls |

| Macroalbuminuria | Significantly higher than microalbuminuria group |

Data adapted from a 2022 study on a Chinese population with T2DM.

Experimental Protocols

Investigating the role of this compound in diabetic nephropathy requires robust experimental models and sensitive analytical techniques.

Induction of Diabetic Nephropathy in Rodent Models

The streptozotocin (STZ)-induced diabetic mouse model is a widely used and well-characterized model for studying type 1 diabetic nephropathy.

Protocol: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

STZ Preparation: Dissolve STZ in sterile 0.1 M sodium citrate buffer (pH 4.5) immediately before use. Keep the solution on ice and protected from light.

-

Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150 mg/kg body weight. Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) can be used to minimize non-specific toxicity.

-

Blood Glucose Monitoring: Monitor blood glucose levels 72 hours post-injection and then weekly from a tail vein blood sample using a glucometer. Mice with blood glucose levels >250 mg/dL are considered diabetic.

-

Development of Nephropathy: Maintain the diabetic mice for 8-24 weeks to allow for the development of characteristic features of diabetic nephropathy, including albuminuria, glomerular hypertrophy, and mesangial expansion.

-

Control Group: Inject an age- and sex-matched control group with citrate buffer alone.

Assessment of Renal Function and Injury

Protocol: Measurement of Urinary Albumin and Creatinine

-

Urine Collection: House individual mice in metabolic cages for 24-hour urine collection. Alternatively, spot urine samples can be collected.

-

Sample Preparation: Centrifuge the collected urine at 1,000 x g for 5 minutes to remove debris.

-

Albumin Measurement: Quantify urinary albumin concentration using a mouse-specific albumin ELISA kit according to the manufacturer's instructions.

-

Creatinine Measurement: Measure urinary creatinine concentration using a commercially available creatinine assay kit.

-

Albumin-to-Creatinine Ratio (ACR): Calculate the ACR by dividing the albumin concentration (in mg or µg) by the creatinine concentration (in mg or g). The ACR is a key indicator of kidney damage.

Protocol: Histological Analysis of Renal Fibrosis

-

Tissue Preparation: Perfuse kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Excise the kidneys, fix in 4% paraformaldehyde overnight, and then embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections using a microtome.

-

Staining:

-

Periodic acid-Schiff (PAS) staining: To visualize the glomerular basement membrane and mesangial matrix.

-

Masson's trichrome staining: To assess the extent of collagen deposition and interstitial fibrosis.

-

-

Immunohistochemistry: Perform immunohistochemical staining for fibronectin and collagen IV to further quantify extracellular matrix accumulation.

-

Image Analysis: Capture images using a light microscope and quantify the stained areas using image analysis software.

Quantification of this compound by LC-MS/MS

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in biological samples.

Protocol: Sample Preparation and LC-MS/MS Analysis of Urinary this compound (A Generalized Approach)

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) to the urine sample.

-

Solid-Phase Extraction (SPE):

-

Acidify the urine sample with a weak acid (e.g., acetic acid).

-

Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

-

Elute the analytes with a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

-

Liquid-Liquid Extraction (Optional): Further purify the eluate using a liquid-liquid extraction with a solvent like ethyl acetate.

-

Derivatization (Optional): Derivatization may be employed to improve chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a chiral column to separate 12(R)- and 12(S)-HETE and their metabolites. A reverse-phase C18 column can also be used. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualization of Experimental Workflows and Signaling Pathways

Conclusion and Future Directions

The role of the 12-HETE pathway in the pathogenesis of diabetic nephropathy is an area of active investigation. While direct evidence specifically implicating this compound is still emerging, its position as a downstream metabolite of 12(R)-HETE, a known modulator of renal function, makes it a compelling candidate for further study. Future research should focus on:

-

Developing and validating sensitive analytical methods for the routine quantification of this compound in clinical and experimental samples.

-

Investigating the biological effects of this compound on key renal cell types, including mesangial cells, podocytes, and tubular epithelial cells.

-

Elucidating the specific signaling pathways modulated by this compound in the context of diabetic nephropathy.

-

Correlating the levels of this compound with the severity and progression of diabetic kidney disease in longitudinal studies.

A comprehensive understanding of the role of this compound in diabetic nephropathy may unveil novel therapeutic targets for the prevention and treatment of this devastating complication of diabetes.

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Tetranor-12(R)-HETE in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydroxyeicosatetraenoic acids (HETEs) are lipid signaling molecules derived from the metabolism of arachidonic acid via lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways.[1][2] The 12-HETE isomers, 12(S)-HETE and 12(R)-HETE, are implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cancer.[1][3] Tetranor-12(R)-HETE is a downstream metabolite of 12(R)-HETE, formed through peroxisomal β-oxidation.[4][5] As a stable, chain-shortened metabolite, this compound can serve as a reliable biomarker for assessing the activity of the 12(R)-HETE pathway. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma, providing a critical tool for clinical and preclinical research.

Biochemical Pathway: Formation of this compound

The synthesis of this compound begins with the enzymatic conversion of arachidonic acid. The 12R-lipoxygenase (ALOX12B) or certain cytochrome P450 enzymes convert arachidonic acid into 12(R)-HETE.[1][2][6] This intermediate subsequently undergoes peroxisomal β-oxidation, a metabolic process that shortens the fatty acid chain, leading to the formation of the more stable and readily excretable metabolite, this compound.[5]

Caption: Biosynthetic pathway of this compound from arachidonic acid.

Experimental Protocols

This protocol outlines the complete workflow for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Standards: this compound and a suitable deuterated internal standard (e.g., 12(S)-HETE-d8) from a commercial supplier (e.g., Cayman Chemical).[7]

-

Solvents: HPLC-grade acetonitrile, methanol, isopropanol, and water.[7][8]

-

Plasma: Human plasma collected in EDTA or heparin tubes.[9]

-

Equipment: Solid-phase extraction (SPE) cartridges (e.g., Strata-X reversed-phase), microcentrifuge tubes, nitrogen evaporator, vortex mixer.[8]

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol or ethanol at a concentration of 1 mg/mL. Store at -20°C or lower.[7]

-

Working Solutions: Serially dilute the stock solutions with a methanol/water mixture to create working standard solutions for the calibration curve and QC samples.[10]

-

Calibration Curve: Prepare calibration standards by spiking blank plasma (or a surrogate like charcoal-stripped plasma) with the working standard solutions to achieve a concentration range appropriate for expected sample levels (e.g., 0.05 to 50 ng/mL).[7][11]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.15, 7.5, and 40 ng/mL).[10][12]

Sample Preparation Workflow

The sample preparation procedure involves protein precipitation followed by solid-phase extraction (SPE) to remove plasma matrix components like proteins and phospholipids that can interfere with analysis.[8][12][13]

Caption: General workflow for plasma sample preparation and LC-MS/MS analysis.

Detailed Sample Preparation Protocol

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10][14] Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Condition an SPE column by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.[8]

-

Load the supernatant from the centrifuged sample onto the conditioned SPE column.

-

Wash the column with 3 mL of 10% methanol in water to remove polar impurities.[8]

-

Elute the analytes with 1 mL of methanol into a clean tube.[8]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 60:40 water/acetonitrile with 0.02% acetic acid).[8] Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: A UPLC or HPLC system.

-

Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH shield RP18, 2.1×100 mm, 1.7 µm).[8]

-

Mobile Phase A: Water/Acetonitrile/Acetic Acid (60/40/0.02, v/v/v).[8]

-

Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).[8]

-

Flow Rate: 0.5 mL/min.[8]

-

Gradient:

-

0-4.0 min: 0.1% to 55% B

-

4.0-4.5 min: 55% to 99% B

-

4.5-5.0 min: Hold at 99% B

-

-

Injection Volume: 10 µL.[8]

-

Column Temperature: 40°C.[8]

-

Autosampler Temperature: 4°C.[8]

Mass Spectrometry (MS)

-

System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.[8][15]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key MRM Transition:

-

Gas Settings: Optimize curtain gas, nebulizer gas (GS1), and turbo-gas (GS2) according to the instrument manufacturer's recommendations (e.g., 10, 30, and 30 psi, respectively).[8][15]

-

Collision Energy (CE) & Declustering Potential (DP): Optimize for the specific instrument. Representative values are -18 V for CE and -20 V for DP.[8][15]

Data Presentation and Performance Characteristics

The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics for this type of assay.

| Parameter | Typical Value | Description |

| Linearity Range | 0.05 - 50 ng/mL | The concentration range over which the assay is accurate and precise.[11] |

| Correlation Coefficient (r²) | > 0.99 | A measure of the goodness of fit for the linear regression of the calibration curve.[7][11] |

| Limit of Detection (LOD) | ~0.015 ng/mL | The lowest concentration of analyte that can be reliably detected (S/N > 3).[15][16] |

| Limit of Quantification (LOQ) | ~0.05 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified (S/N > 7-10).[7][15][16] |

| Intra-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates on the same day.[14] |

| Inter-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates on different days.[14] |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed with QC samples.[10][14] |

| Matrix Effect | Monitored | Potential for ion suppression or enhancement from plasma components should be assessed.[9][12] |

| Recovery | > 70% | The efficiency of the analyte extraction process from the plasma matrix.[10][16] |

Conclusion: This application note provides a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma. The method combines a robust sample preparation technique with sensitive and specific mass spectrometric detection, making it suitable for high-throughput analysis in clinical and research settings. Proper validation of this method will ensure the generation of reliable data for biomarker discovery, pharmacokinetic studies, and understanding the role of the 12-HETE pathway in health and disease.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study | MDPI [mdpi.com]

- 4. Dual metabolic pathways of 12-HETE in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. researchgate.net [researchgate.net]

Application Notes: Quantification of Tetranor-12(R)-HETE using a Stable Isotope-Labeled Internal Standard

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through β-oxidation.[1][2][3] 12-HETE is a bioactive eicosanoid produced from arachidonic acid by the 12-lipoxygenase (12-LOX) pathway and cytochrome P450 enzymes.[4][5] These lipid mediators are involved in a multitude of physiological and pathophysiological processes, including inflammation, cell migration, and signaling.[6][7] Accurate and precise quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its role in various diseases and for the development of novel therapeutics.

The gold standard for quantitative analysis of small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution. This method utilizes a stable isotope-labeled (e.g., deuterium or carbon-13) analogue of the analyte as an internal standard. The internal standard is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer. This approach corrects for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision.[8][9]

This document provides a detailed protocol for the quantification of this compound in biological samples using a stable isotope-labeled this compound (e.g., this compound-d8) as an internal standard.

Signaling Pathway of the Precursor 12-HETE

This compound is a downstream metabolite of 12-HETE. The biological activity of the precursor, 12-HETE, is mediated through various signaling pathways that are critical in cellular processes. Understanding these pathways provides context for the importance of quantifying its metabolites. 12-HETE can activate several intracellular signaling cascades, including the Protein Kinase C (PKC), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Extracellular signal-regulated kinase (ERK1/2) pathways.[7][10] It is also known to interact with G protein-coupled receptors, such as GPR31.[4][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound involves several key steps, from sample collection to data analysis. Each step is critical for obtaining reliable and reproducible results.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for this compound.

Table 1: LC-MS/MS Parameters for this compound and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 265.2 | 109.1 | 18 |

| This compound-d8 (IS) | 273.2 | 117.1 | 18 |

Note: The exact m/z values and collision energies may require optimization based on the specific mass spectrometer used.[4]

Table 2: Calibration Curve and Performance Metrics

| Parameter | Value |

| Calibration Range | 0.5 - 500 pg/mL |

| R² | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.5 pg/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ (CV%) | < 20% |

| Recovery | 80 - 110% |

| Matrix Effect | < 15% |

Note: These values are representative and should be established for each specific assay and matrix.

Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled this compound (e.g., this compound-d8)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

-

Biological matrix (e.g., human plasma, urine)

-

Standard laboratory equipment (pipettes, centrifuges, vortex mixer, evaporator)

2. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted for a 1 mL plasma sample. Volumes should be adjusted for other sample types and volumes.

-

Sample Thawing and Spiking: Thaw the biological samples on ice. To 1 mL of plasma, add 10 µL of the internal standard working solution (e.g., 10 ng/mL this compound-d8). Vortex briefly.

-

Acidification: Acidify the sample to a pH of approximately 3.5 by adding 50 µL of 2M hydrochloric acid. Let the sample sit at 4°C for 15 minutes. Centrifuge at 2000 x g for 5 minutes to pellet any precipitate.[7]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.[7]

-

Sample Loading: Load the supernatant from the acidified sample onto the conditioned SPE cartridge. Apply a slight positive pressure to achieve a flow rate of approximately 0.5 mL/minute.[7]

-

Washing: Wash the cartridge sequentially with 2 mL of water, followed by 2 mL of 15% methanol in water, and finally 2 mL of hexane to remove interfering substances.[7]

-

Elution: Elute the analyte and internal standard from the cartridge with 2 mL of ethyl acetate.[7]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40:0.02 water:acetonitrile:formic acid). Vortex and transfer to an LC autosampler vial.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.02% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30% to 80% B

-

8-9 min: 80% to 95% B

-

9-10 min: Hold at 95% B

-

10-10.1 min: 95% to 30% B

-

10.1-12 min: Hold at 30% B

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As listed in Table 1.

-

Optimize source parameters (e.g., ion spray voltage, source temperature, gas flows) according to the instrument manufacturer's guidelines.

-

4. Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma or PBS with 4% BSA). The concentration range should encompass the expected levels in the unknown samples.

-

Internal Standard Addition: Add a constant amount of the internal standard (this compound-d8) to each calibration standard and quality control (QC) sample.

-

Data Analysis: Process the acquired LC-MS/MS data using the instrument's software. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte for the calibration standards. Apply a linear regression with a 1/x weighting. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]